Glycine, N-nitroso-N-phenyl-
Overview
Description
Glycine, N-nitroso-N-phenyl- is a compound that contains a total of 21 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic N-nitroso group, and 1 hydroxyl group .
Synthesis Analysis
N-Nitrosamines are a class of compounds notorious for their potent carcinogenicity and their widespread occurrence throughout the human environment . The synthesis of N-nitrosamines has been studied for both synthetic applications and for understanding the mechanisms of their carcinogenicity .Molecular Structure Analysis
The Glycine, N-nitroso-N-phenyl- molecule contains a total of 21 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 N-nitroso group(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
N-Nitrosamines are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .Physical and Chemical Properties Analysis
The molecular weight of Glycine, N-nitroso-N-phenyl- is 180.16 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. It has 3 rotatable bonds. Its exact mass and monoisotopic mass is 180.05349212 g/mol. Its topological polar surface area is 70 Ų. It has 13 heavy atoms and its complexity is 190 .Scientific Research Applications
Aminolysis Reactions by Glycine in Microemulsions
A kinetic study on the aminolysis of p-nitrophenyl acetate by Glycine in AOT/isooctane/water microemulsions reveals that the reaction occurs mostly in the aqueous microdroplet, with rate constants increasing as water content decreases. This suggests a decrease in hydrogen bond strength and facilitation of reagent desolvation as water decreases, highlighting glycine's role in chemical reaction dynamics within microemulsions L. García‐Río, J. Mejuto, M. Pérez-Lorenzo, 2005.
Glycine's Effect on Vascular Endothelial Function
Glycine treatment in aged rats improves vascular endothelial function by enhancing endothelial nitric oxide synthase expression and reducing superoxide anion and contractile prostanoids, thus increasing nitric oxide bioavailability. This underscores glycine's potential therapeutic applications in managing age-related vascular dysfunction J. Gómez-Zamudio et al., 2015.
Site-specific Photochemical Proteolysis
Utilizing (2-nitrophenyl)glycine (Npg) for site-specific, nitrobenzyl-induced photochemical proteolysis of proteins in living cells showcases an innovative application of glycine derivatives in studying protein functions and interactions in vivo. This method provides insights into protein structure and function, particularly in ion channels P. England et al., 1997.
Photolysis of "Caged" Glycine
The synthesis and photolysis of 2-methoxy-5-nitrophenyl glycine ester (caged glycine) demonstrate its application in neuroscientific research. The rapid uncaging of glycine by light allows for the study of glycine receptors in the central nervous system with microsecond time resolution, providing a powerful tool for understanding neurotransmission D. Ramesh et al., 1993.
Polymerization of Glycine to Homooligopeptides
The reactions between nitrobiuret and glycine under aqueous conditions suggest prebiotic chemistry relevance, highlighting glycine's potential role in the abiotic synthesis of peptides. This polymerization process could shed light on the early stages of life's molecular evolution A. Hawtrey et al., 2012.
Mechanism of Action
Target of Action
Glycine, N-nitroso-N-phenyl-, also known as N-Phenyl-N-nitrosoglycine, is a nitrosamine compound . Nitrosamines are known to be impurities in drugs . They require reliable separation of target analytes and detection limits in the low ppb range .
Mode of Action
Nitro-containing compounds, such as N-Phenyl-N-nitrosoglycine, have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The nitrosyl N-atom would be attacked by the nucleophilic indole to give the nitroso compound .
Biochemical Pathways
Glycine, a non-essential amino acid, is a substrate for a wide range of metabolic processes . It exerts its anti-inflammatory effects throughout the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . The microbiota-dependent metabolism of phenylalanine produces phenylacetyl acid (PAA), which conjugates with glycine in the liver and kidney to form phenylacetylglycine .
Pharmacokinetics
It’s known that nitrosamines are impurities in drugs and require reliable separation of target analytes .
Result of Action
Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .
Action Environment
The fda and ema recommend a three-step approach to control nitrosamine impurities in pharmaceutical products . This suggests that the action, efficacy, and stability of N-Phenyl-N-nitrosoglycine could be influenced by environmental factors such as the presence of other compounds and conditions in the pharmaceutical manufacturing process .
Future Directions
The detection of N-nitroso-N-phenyl-glycine impurities in medicines has posed a great challenge to manufacturers of drug products and regulators alike. The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .
Biochemical Analysis
Biochemical Properties
“Glycine, N-nitroso-N-phenyl-” is related to glycine, which is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine is involved in many cellular processes, including the synthesis of glutathione, heme, creatine, nucleic acids, and uric acid
Cellular Effects
Glycine, which is structurally related to this compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties
Molecular Mechanism
The related compound glycine is known to interact with NMDA receptors in the brain
Temporal Effects in Laboratory Settings
Studies have shown that glycine can have neuroprotective effects against neurodegeneration and memory impairment .
Dosage Effects in Animal Models
Studies have shown that glycine administration can have beneficial effects on cardiometabolic health .
Metabolic Pathways
Glycine is known to be degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .
Transport and Distribution
Glycine is a significant component of bile acids secreted into the lumen of the small intestine, necessary for the digestion of dietary fat and the absorption of long-chain fatty acids .
Subcellular Localization
The related compound glycine is known to have diverse subcellular localizations, including the nucleolus in all eukaryotic cells, the plasma membrane in tumor cells, and the axon in neurons .
Properties
IUPAC Name |
2-(N-nitrosoanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)6-10(9-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVGCXYIMMVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214359 | |
Record name | Glycine, N-nitroso-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-68-5 | |
Record name | Glycine, N-nitroso-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-nitroso-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[nitroso(phenyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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